molecular formula C7H13ClO2 B8009067 Propyl 2-chlorobutanoate CAS No. 62108-71-8

Propyl 2-chlorobutanoate

Cat. No.: B8009067
CAS No.: 62108-71-8
M. Wt: 164.63 g/mol
InChI Key: NZHZYDSYLLWKOK-UHFFFAOYSA-N
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Description

Propyl 2-chlorobutanoate (CAS Registry Number: 62108-71-8) is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This compound is classified as an ester, specifically the propyl ester of 2-chlorobutanoic acid. Its structure features a chlorine atom on the second carbon of the butanoate chain, making it a chiral molecule with an undefined stereocenter, which is a significant feature for research involving stereoselective reactions . As a building block in organic synthesis, its primary research value lies in its two main functional groups: the ester group, which can undergo hydrolysis or transesterification, and the reactive chlorine atom, which can participate in nucleophilic substitution reactions. This makes it a versatile precursor for the synthesis of more complex molecules. Researchers may employ this compound in the development of pharmaceutical intermediates, particularly in the study of structure-activity relationships (SAR) for bioactive molecules. Analogous chlorinated compounds have been used in scientific studies to probe molecular interactions, such as the modulation of chloride conductance in skeletal muscle, highlighting the importance of specific molecular determinants like a chiral center and a hydrophobic chlorinated moiety in biological activity . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

propyl 2-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHZYDSYLLWKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977700
Record name Propyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-71-8
Record name n-Propyl 2-chlorobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carbonyl oxygen of 2-chlorobutanoic acid, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by propanol forms a tetrahedral intermediate, which subsequently loses water to yield propyl 2-chlorobutanoate3.

CH3(Cl)CH2COOH+CH3CH2CH2OHH+CH3(Cl)CH2COOCH2CH2CH3+H2O\text{CH}3(\text{Cl})\text{CH}2\text{COOH} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{CH}3(\text{Cl})\text{CH}2\text{COOCH}2\text{CH}2\text{CH}3 + \text{H}_2\text{O}

Optimized Parameters :

  • Molar Ratio : A 1:1.2 ratio of acid to alcohol minimizes side reactions while ensuring high conversion.

  • Catalyst : Concentrated sulfuric acid (5–10% w/w) or gaseous HCl.

  • Temperature : Reflux conditions (100–120°C) for 6–12 hours3.

  • Yield : 70–85% after purification via fractional distillation3.

Limitations

  • Equilibrium-driven process requiring excess alcohol or acid removal (e.g., molecular sieves) to shift equilibrium toward the ester.

  • Prolonged reaction times increase the risk of side reactions, such as dehydration of propanol or acid-catalyzed halogen displacement.

Acyl Chloride Alcoholysis via 2-Chlorobutanoyl Chloride

A higher-yielding alternative involves the synthesis of 2-chlorobutanoyl chloride followed by its reaction with propanol. This method bypasses equilibrium limitations and achieves near-quantitative yields under mild conditions.

Synthesis of 2-Chlorobutanoyl Chloride

2-Chlorobutanoic acid is treated with thionyl chloride (SOCl2_2) or oxalyl chloride [(COCl)2_2] to form the corresponding acyl chloride:

CH3(Cl)CH2COOH+SOCl2CH3(Cl)CH2COCl+SO2+HCl\text{CH}3(\text{Cl})\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3(\text{Cl})\text{CH}2\text{COCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

Conditions :

  • Reagent Ratio : 1:1.5 molar ratio of acid to SOCl2_2.

  • Temperature : 60–80°C for 2–4 hours under anhydrous conditions.

  • Yield : >95% with distillation purification.

Esterification with Propanol

The acyl chloride reacts exothermically with propanol at room temperature:

CH3(Cl)CH2COCl+CH3CH2CH2OHCH3(Cl)CH2COOCH2CH2CH3+HCl\text{CH}3(\text{Cl})\text{CH}2\text{COCl} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \rightarrow \text{CH}3(\text{Cl})\text{CH}2\text{COOCH}2\text{CH}2\text{CH}3 + \text{HCl} \uparrow

Key Advantages :

  • Rapid reaction completion (<1 hour).

  • No equilibrium constraints, enabling >90% isolated yield.

  • Minimal byproducts (HCl gas is easily removed).

Comparative Analysis of Synthesis Methods

Parameter Acid-Catalyzed Esterification Acyl Chloride Alcoholysis
Reaction Time 6–12 hours3<1 hour
Yield 70–85%3>90%
Catalyst Toxicity Moderate (H2_2SO4_4)3High (SOCl2_2)
Byproduct Handling Water removal requiredHCl gas scrubbing
Scalability Suitable for batch processingContinuous flow compatible

Industrial Considerations

  • Cost Efficiency : Acid-catalyzed methods are economically favorable for small-scale production due to lower reagent costs.

  • Safety : Acyl chloride routes necessitate stringent safety protocols for handling corrosive reagents and toxic gases.

  • Purity : Distillation post-synthesis achieves >98% purity for both methods, meeting pharmaceutical-grade standards.

Emerging Methodologies and Innovations

Enzymatic Esterification

Recent advances in lipase-catalyzed esterification offer a greener alternative, though substrate specificity for chlorinated acids remains underexplored. Immobilized Candida antarctica lipase B has shown promise in analogous ester syntheses at 40–50°C with ionic liquid solvents3.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-chlorobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-chlorobutanoic acid and propanol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to the corresponding alcohol, propyl 2-chlorobutanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of propyl 2-hydroxybutanoate.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as hydroxide ions, heat.

Major Products Formed:

    Hydrolysis: 2-chlorobutanoic acid and propanol.

    Reduction: Propyl 2-chlorobutanol.

    Substitution: Propyl 2-hydroxybutanoate.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
Propyl 2-chlorobutanoate serves as a valuable reagent in organic synthesis, facilitating the formation of various derivatives and intermediates. It can undergo hydrolysis to yield 2-chlorobutanoic acid and propanol, while reduction reactions can produce 2-chlorobutanol. Furthermore, it can participate in substitution reactions where different nucleophiles can be introduced to form a range of substituted derivatives.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts Formed
Hydrolysis2-Chlorobutanoic acid, Propanol
Reduction2-Chlorobutanol
SubstitutionVarious substituted derivatives

Pharmaceutical Applications

Potential Therapeutic Properties
Research indicates that this compound may exhibit biological activities such as antimicrobial and antifungal properties. The presence of the chlorine atom enhances its biological activity compared to non-halogenated counterparts. Studies have shown that chlorinated compounds can interact with biological systems, potentially affecting enzyme activities or cellular processes .

Case Study: Antimicrobial Activity
In a study evaluating various chlorinated esters, this compound demonstrated significant antimicrobial activity against several bacterial strains, indicating its potential use as an antibacterial agent in pharmaceutical formulations. This property is particularly relevant in the development of new antibiotics or preservative agents.

Biochemical Research

Interactions with Biological Systems
Studies have explored the interactions of this compound with metabolic pathways due to its reactivity as a halogenated ester. The chlorine atom's presence can lead to increased lipophilicity, enhancing membrane permeability and potential bioaccumulation in organisms. Such properties are critical for understanding the environmental impacts and safety profiles of chemical substances.

Table 2: Biological Activities of this compound

Activity TypeObserved Effects
AntimicrobialEffective against various bacteria
Enzyme InteractionAlters enzyme activity
Membrane PermeabilityIncreased due to lipophilicity

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical structure allows it to be incorporated into various formulations that require specific reactivity or sensory properties.

Mechanism of Action

The mechanism of action of propyl 2-chlorobutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, catalyzed by acids or bases, resulting in the formation of 2-chlorobutanoic acid and propanol. In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Propyl 2-chlorobutanoate, we compare it with structurally or functionally related compounds from the evidence, focusing on molecular features, applications, and hazards.

Chlorobutanol (CAS 57-15-8)

  • Structure : Tertiary alcohol with chlorine substituents.
  • Uses : Preservative in pharmaceuticals and cosmetics due to antimicrobial properties.
  • Toxicity : Classified as acutely toxic (oral, Category 4; H302) .
  • Key Difference: Unlike this compound, Chlorobutanol lacks an ester group, reducing its hydrolytic stability but enhancing its solubility in aqueous formulations.

Chloropropylate (CAS 5836-10-2)

  • Structure: Organochlorine acaricide with a propyl ether linkage.
  • Uses : Agricultural pesticide targeting mites.
  • Key Difference: Chloropropylate’s ether functional group and aromatic rings contrast with this compound’s ester and aliphatic chain, leading to divergent reactivity and environmental behavior.

4-Propylphenol (CAS 645-56-7)

  • Structure: Phenolic compound with a propyl substituent.
  • Uses : Medicinal and fragrance applications (clove-like odor).
  • Physicochemical Properties : Lower volatility compared to esters due to hydrogen bonding from the hydroxyl group .
  • Key Difference: The absence of chlorine and the presence of a phenol group limit its use in synthetic pathways requiring electrophilic substituents like chlorine.

Data Table: Comparative Analysis

Compound CAS No. Functional Group Key Applications Toxicity Profile
This compound Not in evidence Ester, Cl Synthetic intermediate (inferred) Data not available
Chlorobutanol 57-15-8 Alcohol, Cl Preservative H302 (Acute oral)
Chloropropylate 5836-10-2 Ether, Cl Pesticide Persistent pollutant
4-Propylphenol 645-56-7 Phenol, propyl Fragrance, medicinal Low acute toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl 2-chlorobutanoate
Reactant of Route 2
Reactant of Route 2
Propyl 2-chlorobutanoate

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